7H-Purine-8-thiol

Description

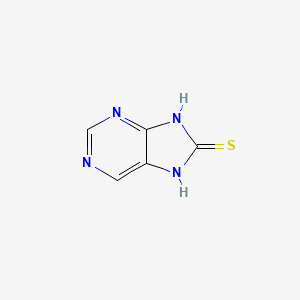

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABISHCLVYMGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401387 | |

| Record name | 8-Mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-40-4 | |

| Record name | Purine-8-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7h Purine 8 Thiol and Its Derivatives

De Novo Synthetic Routes to the 7H-Purine-8-thiol Core

The construction of the this compound core from basic precursors, known as de novo synthesis, is a fundamental aspect of purine (B94841) chemistry. These methods provide a versatile foundation for creating a wide array of derivatives.

Cyclization Reactions from Pyrimidine (B1678525) Precursors

A primary strategy for assembling the purine ring system involves the cyclization of appropriately substituted pyrimidine precursors. researchgate.netnih.govpeoi.netlibretexts.orgresearchgate.net This approach builds the imidazole (B134444) ring onto a pre-existing pyrimidine ring. researchgate.netpeoi.net The process typically starts with a 4,5-diaminopyrimidine. Reaction of this diamine with a source of the C8 carbon, such as carbon disulfide, followed by intramolecular cyclization, directly yields the this compound structure. The specific substituents on the initial pyrimidine ring dictate the final substitution pattern of the resulting purine. This method is advantageous for its ability to introduce diversity at various positions of the purine core by modifying the pyrimidine starting material.

Thionation Strategies for Purine Ring Systems

An alternative to building the purine ring with the thiol group in place is to introduce it at a later stage through a thionation reaction. This involves the conversion of a carbonyl group at the C8 position of a purine precursor, such as hypoxanthine (B114508) or a derivative, into a thiocarbonyl group. caltech.edusci-hub.stchemicalbook.comresearchgate.net The most common reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. caltech.edusci-hub.stchemicalbook.comresearchgate.netrsc.org

Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases. caltech.edusci-hub.stresearchgate.net The choice of solvent and reaction temperature is crucial for the success of the thionation and to minimize side reactions. sci-hub.strsc.org These thionation strategies are particularly useful for synthesizing 8-thiopurines from readily available 8-oxopurine precursors. acs.org

Table 1: Comparison of Common Thionating Reagents

| Reagent | Formula | Advantages | Disadvantages |

| Phosphorus Pentasulfide | P₄S₁₀ | Readily available | Often requires harsh reaction conditions and can lead to side products. sci-hub.st |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Milder reaction conditions, often higher yields, more soluble in organic solvents. caltech.edusci-hub.stchemicalbook.comresearchgate.net | Can be more expensive than P₄S₁₀, and purification can sometimes be challenging. rsc.org |

Solid-Phase Synthesis Techniques for Purine Thiol Scaffolds

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of purine derivatives, including those with a thiol group. frontiersin.orgnih.govacs.orgresearchgate.netnih.govacs.org This methodology involves attaching a purine precursor to a solid support, carrying out a series of reactions to build and modify the purine scaffold, and then cleaving the final product from the support. nih.govacs.orgresearchgate.netnih.govacs.org

For the synthesis of purine thiols, a common approach is to use a resin-bound pyrimidine derivative and build the imidazole ring, incorporating the thiol functionality in one of the steps. researchgate.net Alternatively, a pre-formed purine can be attached to the solid support, followed by functionalization, including the introduction of a thiol group. nih.govacs.orgresearchgate.net The use of solid-phase techniques facilitates purification and allows for the rapid generation of libraries of diverse purine thiol derivatives. frontiersin.orgnih.govacs.orgresearchgate.net

Regioselective Derivatization of the this compound Nucleus

Once the this compound core is synthesized, its chemical reactivity can be exploited to introduce a wide range of functional groups at specific positions. The presence of multiple reactive sites, including the thiol group and several nitrogen atoms, necessitates careful control of reaction conditions to achieve regioselectivity. The purine ring system has four nitrogen atoms, and the 7H- and 9H-tautomers are the most common. wikipedia.org

Alkylation and Arylation at Sulfur and Nitrogen Atoms

The sulfur atom of the 8-thiol group is highly nucleophilic and readily undergoes S-alkylation with various alkyl halides to form 8-(alkylthio)purines. cas.cz This reaction typically proceeds under basic conditions. cas.cz Similarly, arylation at the sulfur atom can be achieved, although it may require more specialized conditions, such as transition metal-catalyzed cross-coupling reactions.

Alkylation and arylation can also occur at the nitrogen atoms of the purine ring. cas.czchem-soc.si The regioselectivity of N-alkylation (N7 vs. N9) can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of protecting groups. vulcanchem.com For instance, kinetic control often favors N7-alkylation, while thermodynamic control can lead to the N9-substituted product. vulcanchem.com Arylation of the nitrogen atoms, particularly N9, is often accomplished using copper- or palladium-catalyzed cross-coupling reactions with arylboronic acids (Suzuki-Miyaura coupling) or aryl halides (Buchwald-Hartwig amination). chem-soc.siresearchgate.net

Table 2: Examples of Regioselective Derivatization of this compound

| Reagent | Reaction Type | Primary Site of Reaction | Resulting Derivative |

| Alkyl Halide (e.g., Iodomethane) | Alkylation | Sulfur (S8) | 8-(Methylthio)purine cas.cz |

| Arylboronic Acid / Pd Catalyst | Arylation | Nitrogen (N9) | 9-Aryl-7H-purine-8-thiol |

| Alkyl Bromide (Kinetic Control) | Alkylation | Nitrogen (N7) | 7-Alkyl-8-thiopurine vulcanchem.com |

Introduction of Diverse Functional Groups and Heterocyclic Moieties

The versatile reactivity of the this compound scaffold allows for the introduction of a vast array of functional groups and heterocyclic systems. researchgate.netrsc.orgrsc.orgnih.gov The thiol group can be oxidized to form the corresponding sulfonic acid or can be used as a handle for further functionalization through thiol-ene "click" chemistry. natahub.org

The purine ring itself can undergo various transformations. For example, halogenation at specific positions can provide a reactive handle for subsequent cross-coupling reactions to introduce aryl, alkyl, or other functional groups. rsc.orgrsc.org The amino group at C6, if present, can be diazotized and replaced with other functionalities. rsc.org Furthermore, the purine core can be fused with other heterocyclic rings to create more complex polycyclic systems with potentially novel biological activities. rsc.orgbeilstein-journals.org For instance, thiazepino-purines have been synthesized from 7H-purine-6-thiol. rsc.org The introduction of moieties like coumarin (B35378) has also been explored. researchgate.net

Advanced Analytical and Spectroscopic Characterization in 7h Purine 8 Thiol Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of 7H-Purine-8-thiol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise mapping of the purine (B94841) ring and the confirmation of the thiol group's position.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H, C-H, C=N, and C=C bonds within the purine ring, as well as the S-H stretching vibration of the thiol group, provide confirmatory evidence of the compound's structure.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, allowing for the determination of the elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments further corroborate the proposed structure by revealing characteristic bond cleavages.

| Spectroscopic Technique | Information Provided | Typical Application in this compound Analysis |

| ¹H NMR | Proton environment, connectivity | Confirms the positions of protons on the purine ring. |

| ¹³C NMR | Carbon skeleton | Identifies all carbon atoms, including the C-S bond. |

| IR Spectroscopy | Functional groups | Detects characteristic vibrations of N-H, S-H, and purine ring bonds. |

| High-Resolution MS | Elemental composition | Provides highly accurate mass for formula determination. |

| Tandem MS (MS/MS) | Structural fragments | Elucidates fragmentation pathways for structural verification. |

Chromatographic Separation and Quantification Methods for Purine Thiols and their Metabolites

Chromatographic techniques are essential for separating this compound from complex biological matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of thiopurines and their metabolites. ukm.my When coupled with a UV detector, HPLC allows for the separation and quantification of these compounds. However, for enhanced specificity and sensitivity, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.net This powerful combination allows for the separation of analytes based on their physicochemical properties, followed by their detection based on their mass-to-charge ratio.

LC-MS methods are particularly valuable for measuring the phosphorylated metabolites of thiopurines, such as thioguanosine monophosphate (TGMP), thioguanosine diphosphate (B83284) (TGDP), and thioguanosine triphosphate (TGTP). ukm.my Conventional HPLC methods often require hydrolysis of these nucleotides back to their base forms for analysis, which can obscure the true physiological distribution of the active species. researchgate.net Specific LC-MS methods can measure these phosphorylated forms directly, providing a more accurate picture of thiopurine metabolism. ukm.myresearchgate.net

Research has focused on optimizing and validating HPLC methods for measuring these metabolites in red blood cells, which are considered a target matrix. ukm.myresearchgate.net These methods must be precise, with low intraday and interday variation, to be clinically useful. ukm.my

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of purine compounds. nih.govscispace.com CE provides rapid analysis times and high separation efficiency, capable of resolving complex mixtures of purine metabolites. nih.govscispace.com The technique has been successfully applied to the simultaneous determination of purine bases, nucleosides, and nucleotides in various biological samples. researchgate.netnih.gov

CE methods, often coupled with UV detection, can separate diagnostic metabolites in minutes. scispace.com For enhanced sensitivity and selectivity, CE can be coupled with electrochemical detection (CE-ED), which is particularly suitable for electroactive compounds like thiols. acs.org This combination allows for the selective detection of free thiols with high sensitivity. acs.org CE has been demonstrated to have a resolution comparable to HPLC, with the added benefit of faster simultaneous measurement of nucleotide metabolism and redox state. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Electrochemical Methods for Real-Time Monitoring and Detection

Electrochemical sensors offer a promising avenue for the rapid, low-cost, and real-time detection of this compound and related compounds. researchgate.net These sensors work by measuring changes in electrical signals (like current or potential) that occur when the target analyte interacts with a specially modified electrode surface. researchgate.net

Techniques like cyclic voltammetry (CV) and amperometry have been used to study the electrochemical behavior of mercaptopurine. researchgate.net Modified electrodes, such as those using carbon paste mixed with nanomaterials like multi-walled carbon nanotubes, have been developed to enhance the sensitivity and selectivity of detection. researchgate.net These modified surfaces can amplify the electrochemical signal from the target analyte, leading to lower detection limits. researchgate.net

A significant advantage of electrochemical methods is their potential for in-vivo monitoring. nih.gov Electrochemical aptamer-based (EAB) sensors, for example, are being developed for the real-time measurement of various molecules directly within a living organism. nih.gov These sensors are general and function independently of the chemical reactivity of their targets, opening up possibilities for continuous monitoring of thiopurine levels. nih.gov

| Method | Principle | Advantages for this compound | Detection Limit Example |

| Cyclic Voltammetry (CV) | Measures current response to a potential sweep. | Provides information on redox behavior. | - |

| Amperometry | Measures current at a fixed potential. | High sensitivity, suitable for quantification. | 1.65 × 10⁻⁸ mol L⁻¹ for a related compound. researchgate.net |

| Square-Wave Voltammetry (SWV) | A fast potential waveform is applied. | Very low detection limits (e.g., 0.517 nM for a related analyte). researchgate.net |

Ultrasensitive Detection Techniques (e.g., Surface-Enhanced Raman Spectroscopy (SERS))

For applications requiring extremely low detection limits, ultrasensitive techniques like Surface-Enhanced Raman Spectroscopy (SERS) are employed. SERS is a powerful analytical tool that dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near nanostructured metal surfaces (typically gold or silver).

This enhancement allows for the detection of analytes at very low concentrations, sometimes down to the single-molecule level. The high affinity of the thiol group in this compound for gold and silver surfaces makes it an ideal candidate for SERS analysis. The resulting SERS spectrum is a unique vibrational fingerprint of the molecule, providing both high sensitivity and high specificity. This technique is particularly useful for detecting trace amounts of the compound in complex biological fluids.

Methodological Considerations for Thiol Stability and Redox Status Assessment in Biological Samples

Analyzing thiols like this compound in biological samples presents significant challenges due to the reactive nature of the thiol group. researchgate.net Thiols can be easily oxidized to disulfides or other species, which can alter the measured concentration and lead to inaccurate results. researchgate.netnih.gov Therefore, careful sample handling and preparation are critical to maintain the native redox status of the sample. researchgate.net

Key considerations include:

Preventing Auto-oxidation: The collection and processing of biological samples (e.g., blood, plasma) should be performed under conditions that minimize exposure to oxygen and metal ions, which can catalyze thiol oxidation. This may involve the use of anticoagulants like EDTA and immediate processing at low temperatures.

Thiol-Blocking Agents: To "quench" the thiol-disulfide status at the time of collection, membrane-permeable alkylating agents such as N-ethylmaleimide (NEM) can be used. researchgate.net These reagents form stable covalent bonds with free thiols, preventing their subsequent oxidation or rearrangement during sample workup. researchgate.net

Sample Matrix: The choice of sample matrix is important. Red blood cells are often used for monitoring thiopurine metabolites because they are more abundant than white blood cells, which contain the active sites. researchgate.net However, interpreting these results requires assuming that concentrations in red blood cells correlate with those at the active sites. researchgate.net

Recent Transfusions: For assays measuring enzyme activity in red blood cells, such as for thiopurine methyltransferase (TPMT), a recent blood transfusion can alter the results and must be considered during interpretation. nih.govpathologytestsexplained.org.au

Ensuring the stability of thiols throughout the analytical process is paramount for obtaining biologically relevant and reproducible data on the concentration and redox state of this compound and its metabolites. researchgate.net

Biological Activities and Pharmacological Mechanisms of 7h Purine 8 Thiol Derivatives

Antineoplastic and Anticancer Potency

The anticancer properties of 7H-purine-8-thiol derivatives are multifaceted, stemming from their ability to interfere with the growth, proliferation, and survival of cancer cells through various mechanisms.

A primary mechanism by which purine (B94841) analogues exert their anticancer effects is by disrupting the synthesis and maintenance of nucleic acids, which are critical for rapidly dividing cancer cells. rsc.org Structurally mimicking natural purine bases, these derivatives can be incorporated into DNA and RNA, thereby inhibiting their synthesis and function. researchgate.netjpionline.org For example, certain thiopurine derivatives are known to cause purine starvation by inhibiting key enzymes in the nucleotide synthesis pathway, such as IMP dehydrogenase and ribonucleotide reductase. up.ac.za

Research has shown that some purine derivatives can inhibit DNA biosynthesis, directly hampering the replication of cancer cells. jpionline.org The incorporation of thiopurines into the DNA structure can also alter the activity of enzymes involved in DNA repair and replication, such as topoisomerase II. up.ac.za Furthermore, compounds like 6-thioguanine (B1684491), a well-known purine analogue, can reduce the methylation of cytosine residues in DNA, an epigenetic modification that plays a crucial role in gene regulation and cancer development. rsc.org This interference with the fundamental processes of nucleic acid metabolism underscores the potent antineoplastic activity of this class of compounds.

Inducing programmed cell death (apoptosis) and halting the cell division cycle are key strategies in cancer therapy. This compound derivatives have demonstrated significant capabilities in both areas.

Several studies have identified specific purine derivatives that trigger apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, one derivative, compound 7h, was shown to induce apoptosis and arrest the cell cycle in the S-phase in human leukemia (HL-60) cells. researchgate.netresearchgate.net Another purine-based imidazole (B134444) derivative induced G0/G1 cell cycle arrest and apoptosis in pancreatic cancer cells. mdpi.com Similarly, a different set of derivatives prompted apoptosis during the G0/G1 phase in human lung cancer cells. rsc.org

The mechanisms often involve the modulation of key regulatory proteins. Pyrimidine (B1678525) derivatives, which are structurally related to purines, are known to induce apoptosis by activating pro-apoptotic proteins like caspase-3 and BAX while inhibiting anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com This is consistent with findings for 6-thioguanine derivatives, which were observed to increase early apoptosis through the activation of caspase-3. up.ac.za The ability to arrest the cell cycle at different phases—G0/G1, S, or G2/M—is a common feature of these compounds, effectively stopping cancer cell proliferation. mdpi.commdpi.comijpsdronline.com For example, compound 8e was found to cause a significant cell cycle arrest in the G2/M phase in human breast cancer cells. ijpsdronline.com

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Purine derivatives, mimicking the structure of ATP, are well-suited to act as kinase inhibitors. nih.gov

A number of 7H-purine derivatives have been specifically designed as inhibitors of oncogenic kinases. For example, a series of 6,7-disubstituted 7H-purine analogues were developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key drivers in certain breast cancers. researchgate.netijpsdronline.com Compound 10r from this series not only inhibited EGFR/HER2 but also downregulated their downstream signaling pathways involving ERK1/2 and AKT. researchgate.net Other research has identified purine derivatives that selectively inhibit other cancer-related kinases, including Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, which are involved in leukemias. nih.gov These inhibitors function by blocking the downstream signaling of these kinases, thereby halting the pro-survival signals they transmit. nih.gov Furthermore, purine derivatives have been shown to inhibit the STAT protein family, such as STAT3 and STAT5a, which are involved in tumor progression. researchgate.net

| Compound/Series | Target Kinase(s) | Effect | Reference |

|---|---|---|---|

| Compound 8e | EGFR, HER2 | Potent dual kinase inhibition. | ijpsdronline.com |

| Series 10a-u (e.g., 10r) | EGFR, HER2 | Dual kinase inhibition; downregulation of ERK1/2 and AKT signaling. | researchgate.net |

| Compound 4f | Bcr-Abl | Selective inhibition with IC50 = 70 nM. | nih.gov |

| Compound 5j | BTK | Selective inhibition with IC50 = 0.41 µM. | nih.gov |

| Compound 5b | FLT3-ITD | Selective inhibition with IC50 = 0.38 µM. | nih.gov |

| Hybrids 5e, 5h | STAT3, STAT5a | Dual inhibitory action. | researchgate.net |

A crucial aspect of any potential anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. Many this compound derivatives have demonstrated such selective cytotoxicity.

Studies have reported derivatives with high potency and selectivity against a range of cancer cell lines. researchgate.net For instance, compounds 4r and 4s were highly cytotoxic to several tumor cell lines but showed significantly less effect on normal human embryonic kidney (HEK293) cells, with compound 4s being 40 times more selective for cancer cells. mdpi.com Similarly, certain 6-thioguanine derivatives displayed high toxicity towards cancerous cell lines while only slightly inhibiting the proliferation of normal cells. up.ac.za The cytotoxic potency, often measured by the half-maximal inhibitory concentration (IC50), varies among derivatives and target cell lines. For example, compound 8e showed potent activity against breast cancer cell lines BT-474 and SKBR3 with IC50 values of 2.26 µM and 2.17 µM, respectively. ijpsdronline.com Other derivatives have shown efficacy against lapatinib-resistant breast cancer cells, glioblastoma, and melanoma cell lines. researchgate.netnih.gov

| Compound | Cancer Cell Line | IC50 / EC50 | Selectivity Highlight | Reference |

|---|---|---|---|---|

| Compound 4s | Various tumor cells | 1.3 - 15 µM | 40x more selective for cancer vs. normal HEK293 cells. | mdpi.com |

| Compound 8e | BT-474 (Breast) | 2.26 ± 0.37 µM | - | ijpsdronline.com |

| Compound 8e | SKBR3 (Breast) | 2.17 ± 0.45 µM | - | ijpsdronline.com |

| Compound 10r | Lapatinib-resistant BT-474/L | 1.682 µM | Effective against resistant cells. | researchgate.net |

| Compound 10i | Lapatinib-resistant SKBR-3/L | 2.236 µM | Effective against resistant cells. | researchgate.net |

| Compound 5b | SBN-19 (Glioblastoma) | 5.00 µg/ml (EC50) | Less toxic than cisplatin. | nih.gov |

| Compound 5b | C-32 (Melanoma) | 7.58 µg/ml (EC50) | Less toxic than cisplatin. | nih.gov |

| Purine-based imidazole derivative | HepG2 (Liver) | 8.06 µM | Lower cytotoxicity in normal WI38 cells (IC50: 39.46 µM). | mdpi.com |

| Purine-based imidazole derivative | MCF-7 (Breast) | 5.52 µM | Lower cytotoxicity in normal WI38 cells (IC50: 39.46 µM). | mdpi.com |

Beyond inhibiting growth, some purine derivatives can also affect the ability of cancer cells to migrate and form colonies, which are processes related to metastasis. Research has shown that certain purine compounds can inhibit colony formation in colon cancer cells more effectively than existing drugs. mdpi.com However, the relationship between purine metabolism and cell migration is complex. Surprisingly, some studies have found that while blocking purine synthesis effectively reduces cell proliferation, it can paradoxically stimulate cell migration. nih.gov This effect was linked to a metabolic shift that increases the synthesis of the amino acid serine, which in turn promotes cell motility. nih.gov This highlights the intricate and sometimes unexpected consequences of targeting cellular metabolic pathways.

Selective Cytotoxicity Profiles Against Various Cancer Cell Lines.

Antiviral Properties and Mechanisms

In addition to their anticancer effects, this compound and its derivatives have been investigated for their antiviral activities. ontosight.aiontosight.ai The mechanism of action is thought to be similar to their anticancer effects, relying on their structural resemblance to natural nucleosides. ontosight.ai

By mimicking endogenous purines, these compounds can interfere with viral replication. ontosight.ai This can occur through the inhibition of viral enzymes that are essential for synthesizing or processing the virus's genetic material. For example, oligonucleotides that contain 6-thioguanine have demonstrated potent antiviral activity by inhibiting the reverse transcriptase enzyme of the human immunodeficiency virus (HIV). nih.gov

Specific derivatives have shown broad-spectrum antiviral activity. One notable example is 7,8-dihydro-7-methyl-8-thioxoguanosine, which was found to be highly active against several RNA viruses in animal models, including Banzi, Semliki Forest, and San Angelo viruses. nih.gov This suggests that purine-8-thiol derivatives could serve as a scaffold for the development of new antiviral agents targeting a range of viral pathogens. researchgate.netresearchgate.net

Antimicrobial and Antifungal Efficacy

Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties. The structural similarity of the purine core to the building blocks of nucleic acids suggests that these compounds may exert their antimicrobial effects by interfering with microbial nucleic acid and protein synthesis. ijmrhs.com

Several studies have synthesized and evaluated various derivatives for their efficacy against a range of pathogens. For instance, a series of 8,9-disubstituted adenines and 6-substituted aminopurines were tested against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, Escherichia coli, and Candida albicans. researchgate.net One compound, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine, showed excellent activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which was superior to the standard antifungal drug oxiconazole. researchgate.net Another derivative with a 4-chlorobenzylamino group at the 6-position exhibited antibacterial activity comparable to ciprofloxacin (B1669076) against drug-resistant MRSA. researchgate.net

In another study, novel 7H-purine-6-thiol derivatives were synthesized and evaluated for their antimicrobial activities. researchgate.net The findings indicated that these compounds possess potential as antimicrobial agents. Similarly, a series of 1,2,4-triazole (B32235) derivatives containing a pyridine (B92270) moiety were synthesized and showed excellent fungicidal activities against various plant pathogenic fungi. nih.gov

The mechanism of antifungal action for some derivatives is proposed to be the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. ijmrhs.com This inhibition disrupts membrane integrity, leading to fungal cell death.

Interactive Table: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound Type | Target Organism | Activity/Observation | Reference |

|---|---|---|---|

| 8,9-disubstituted adenines | Candida albicans | Excellent antifungal activity (MIC 3.12 µg/mL) | researchgate.net |

| 6-substituted aminopurines | MRSA (standard and clinical isolate) | Comparable antibacterial activity to ciprofloxacin | researchgate.net |

| 2-mercaptobenzimidazole derivatives | Candida albicans | Zone of inhibition diameter ranging from 15-18 mm | ijmrhs.com |

| 1,2,4-triazole derivatives | Stemphylium lycopersici | Excellent inhibition (up to 85.12%) | nih.gov |

| Thiazole derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Good antibacterial activity with inhibition zones of 22.62 mm and 24 mm respectively | researchgate.net |

Immunomodulatory and Anti-inflammatory Effects

Purine derivatives, including those related to this compound, have been investigated for their immunomodulatory and anti-inflammatory properties. These effects are often linked to their ability to modulate various components of the inflammatory cascade.

A study on 7-substituted purine-2,6-diones revealed significant analgesic and anti-inflammatory activities in several in vivo models. nih.gov The most active compounds in this series demonstrated a stronger inhibitory effect on phosphodiesterase (PDE) and specifically PDE4B than theophylline (B1681296) and rolipram, respectively. nih.gov This suggests that the anti-inflammatory and analgesic properties of these derivatives may be mediated, at least in part, through the inhibition of PDE activity. nih.gov

The anti-inflammatory mechanism of some pyrimidine derivatives, which share a core structure with purines, is associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. rsc.org By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation. rsc.org Some purine derivatives have also shown the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 at the mRNA and protein levels. rsc.org

Furthermore, purinergic signaling, which involves the interaction of purines like ATP and adenosine (B11128) with their receptors, plays a crucial role in regulating inflammation. nih.gov For instance, during gout flares, extracellular ATP acts as a pro-inflammatory signal, while its breakdown product, adenosine, generally exerts anti-inflammatory effects by activating P1 receptors. nih.gov This dual role highlights the complex involvement of purinergic signaling in the modulation of inflammatory responses.

Other Therapeutic Potentials (e.g., Antithyroid, Antioxidant, Antiparasitic)

Beyond antimicrobial and anti-inflammatory effects, this compound derivatives have shown promise in other therapeutic areas. rsc.orgrsc.org

Antithyroid Activity: Several 8-substituted purine derivatives have been synthesized and evaluated for their antithyroid activity. jmcs.org.mxscielo.org.mx These compounds, structurally related to known antithyroid drugs like methimazole, are thought to interfere with the synthesis of thyroid hormones. jmcs.org.mx In vivo studies in rats have shown that administration of these derivatives leads to a decrease in free thyroxine (FT4) and triiodothyronine (FT3) levels, along with a corresponding increase in thyroid-stimulating hormone (TSH). scielo.org.mx Histological examination of the thyroid glands of treated animals revealed changes consistent with an antithyroid effect, such as the depletion of colloid and an increase in the height of follicular epithelial cells. scielo.org.mx The mechanism is believed to involve the formation of a stable charge-transfer complex with iodine, which is essential for thyroid hormone production. scielo.org.mx A derivative, 2,8-Dimercapto-6-hydroxypurine, is particularly noted for its antithyroid properties.

Antioxidant Activity: The thiol group in this compound and its derivatives can contribute to antioxidant properties. ontosight.ai Thiols can participate in redox reactions and scavenge free radicals, thereby protecting cells from oxidative damage. mdpi.com While some studies on specific purine derivatives have not found significant antioxidant properties, others have highlighted the potential of these compounds to modulate oxidative stress. nih.govmdpi.com For example, certain purine derivatives have been shown to interfere with the redox status of cancer cells, suggesting a role in oxidative therapy. mdpi.com The antioxidant activity of thio-derivatives of pyrimidines, which are structurally similar, has been found to be dependent on the nature of the substituent on the thioether fragment. nih.gov

Antiparasitic Activity: The potential of purine derivatives as antiparasitic agents is also an area of investigation. Phenylaminonaphthoquinone derivatives, for example, have been studied for their antibacterial and antiparasitic properties. researchgate.net

Thiol-Disulfide Redox Homeostasis and Oxidative Stress Responses

The thiol group of this compound is a key player in its potential to modulate thiol-disulfide redox homeostasis and respond to oxidative stress. The reversible oxidation of thiols to disulfides is a fundamental biological process for maintaining cellular redox balance and protein function. mdpi.com

Reactive oxygen species (ROS), which are products of normal cellular metabolism, can cause oxidative damage to biomolecules like DNA, proteins, and lipids when their levels become excessive. mdpi.comfrontiersin.org The guanine (B1146940) base in DNA is particularly susceptible to oxidation, leading to the formation of 8-oxoguanine (8-oxoG), a marker of oxidative DNA damage. frontiersin.orgpnas.org Cells have evolved mechanisms to detect and respond to such damage. For instance, some bacteria possess 8-oxoG riboswitches that sense the accumulation of this oxidized purine and activate the expression of enzymes to eliminate it. pnas.org

Purine derivatives can influence cellular redox status. Some kinetin (B1673648) riboside derivatives have been shown to induce ROS generation and genotoxic oxidative stress in cancer cells, leading to apoptosis. mdpi.com This suggests that these compounds can modulate the cellular redox environment, and their efficacy may depend on the antioxidant capacity of the target cells. mdpi.com The interplay between purinergic signaling and redox biology is complex; for example, the activation of certain purinergic receptors can trigger ROS production, while the activity of enzymes that regulate purinergic signaling can be diminished by oxidative stress. ufrgs.brresearchgate.net

Ligand-Receptor Interactions and Purinergic Signaling Modulation

This compound and its derivatives, as purine analogs, have the potential to interact with various components of the purinergic signaling system. This system comprises purinergic receptors, which are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and other nucleotides), and the enzymes that regulate the levels of these signaling molecules. nih.govnih.gov

The interaction of purine derivatives with these receptors can modulate a wide range of physiological and pathological processes. For example, the binding of ligands to G protein-coupled receptors (GPCRs), which include the P1 and most P2Y receptors, is a dynamic process that can be influenced by the structure of the ligand. unipd.itresearchgate.net The affinity and dissociation kinetics of a ligand can determine its biological effect. universiteitleiden.nl

Derivatives of purines can act as agonists or antagonists at these receptors. For instance, some purine derivatives have been identified as antagonists of adenosine receptors, which are involved in cardiovascular, neurological, and immunological processes. ontosight.ai The modulation of purinergic signaling is a key aspect of the anti-inflammatory effects of some purine derivatives. During inflammation, the balance between pro-inflammatory ATP signaling and anti-inflammatory adenosine signaling is critical. nih.gov MSU crystals, which cause gout, can upregulate the expression of the pro-inflammatory P2X7 receptor. nih.gov Conversely, adenosine, acting through P1 receptors, promotes the resolution of inflammation. nih.gov

The structural features of purine derivatives, such as the substituents on the purine ring, play a crucial role in determining their interaction with specific receptors and their resulting biological activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies aim to understand how modifications to the molecule affect its biological efficacy and properties.

Positional Isomerism and Substituent Effects on Biological Activity

The position of substituents on the purine ring is a critical determinant of biological activity. For example, in a study of acyclic purine nucleoside analogues, the N-7 and N-9 regioisomers showed different cytostatic activities. semanticscholar.org The N-7 isomer of a 2-aminopurin-6-thione derivative exhibited higher cytostatic activity against murine leukemia cells compared to its N-9 counterpart. semanticscholar.org

The nature of the substituent also plays a significant role. In a series of pyrazolo[3,4-d]pyrimidine-6-thiol derivatives, which are purine bioisosteres, the antiproliferative activity was found to be highly dependent on the substituent on the thiol moiety. unife.it The presence of a functionalized alkyl chain with hydrophilic groups like amino or hydroxy was detrimental to the activity. unife.it

In the context of antimicrobial activity, SAR studies have shown that for some purine derivatives, increasing the length of an alkyl chain can decrease the activity. researchgate.net For antifungal derivatives of 2-mercaptobenzimidazole, the presence of certain substituents led to excellent antifungal activity. ijmrhs.com

For anti-inflammatory purine derivatives, the presence of electron-releasing substituents on the pyrimidine ring of a related series of compounds was found to enhance the activity. rsc.org The type and position of halogen atoms on the purine ring can also influence the anti-inflammatory and antioxidant profiles of the compounds. researchgate.net

These studies underscore the importance of the specific substitution pattern on the purine core for tailoring the biological activity of these derivatives for various therapeutic applications.

Influence of Thiol-Thione Tautomerism on Biological Function and Reactivity

The biological activity and chemical reactivity of this compound and its derivatives are significantly influenced by the phenomenon of thiol-thione tautomerism. This process involves the migration of a proton between the sulfur and a nitrogen atom of the purine ring, resulting in two distinct tautomeric forms: the thiol form (8-mercapto) and the thione form (8-thioxo). The equilibrium between these two forms is a critical determinant of the molecule's properties and its interactions with biological systems.

The thione form is generally considered to be the more stable tautomer for many purine derivatives, including those with a sulfur substituent at the C8 position like 8-thioguanosine. mdpi.com Theoretical studies on similar heterocyclic scaffolds, such as 2-mercaptobenzimidazole, have indicated that the equilibrium favors the thione form. mdpi.com This preference for the thione tautomer in analogous 8-thioxopurines is particularly noted in polar aprotic solvents, where it is stabilized by the resonance delocalization of the sulfur lone pairs into the purine's π-system. vulcanchem.com The presence of a thione moiety at position 8 enhances the molecule's capacity for hydrogen bonding. vulcanchem.com

The thiol-thione tautomeric equilibrium can be influenced by several factors, including the solvent environment. ias.ac.inresearchgate.net For instance, some studies suggest that the tautomerization process is pH-dependent, with the thione form being predominant at acidic pH and the thiol form at a basic pH. oup.com However, other experimental conditions, particularly in slightly acidic mass spectrometry environments with a high percentage of organic modifier, have not consistently supported this finding, indicating the stability of the thiol form under those specific conditions. oup.com

The biological implications of this tautomerism are profound, as the two forms possess different properties and, consequently, different affinities for enzymes and receptors. researchgate.netoup.com Often, only one of the tautomeric forms is biologically active. researchgate.netoup.com This principle suggests that tautomerism can be a mechanism for modulating the pharmacological properties of a compound. oup.com The mutagenicity of some base analogues, for example, has been attributed to mispairing arising from tautomerism. ias.ac.in

The reactivity of these tautomers also differs. The thiol form, with its reactive S-H group, and the thione form, with its C=S double bond, will participate in different types of chemical reactions. This differential reactivity is crucial for the synthesis of various derivatives and for understanding their metabolic pathways. For example, the alkylation of 2-thio-containing pyrimidines, which also exhibit thiol-thione tautomerism, has been used to study this equilibrium by comparing the UV spectra of the parent compound and its alkylated product at different pH values. nih.gov

Spectroscopic techniques are instrumental in studying and distinguishing between the thiol and thione tautomers. In Infrared (IR) spectroscopy, the C=S stretching bands of the thione form appear in a different region (around 1250–1340 cm⁻¹) compared to the N=C–S stretching bands of the thiol form (around 1180–1230 cm⁻¹). oup.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool; for instance, in ¹H NMR, the N-H proton signal of the thione form is typically found in the range of 13–14 ppm, while the S-H proton of the thiol form appears at a much lower chemical shift. oup.com In ¹³C NMR, the C=S carbon of the thione form resonates at a characteristic downfield shift. oup.com

Table 1: Spectroscopic Data for Distinguishing Thiol and Thione Tautomers

| Spectroscopic Technique | Thione Form | Thiol Form |

| IR Spectroscopy | C=S stretch: ~1250–1340 cm⁻¹ | N=C–S stretch: ~1180–1230 cm⁻¹; S-H stretch: ~2550–2650 cm⁻¹ (weak) |

| ¹H NMR Spectroscopy | N-H proton: ~13–14 ppm | S-H proton: ~1.1–1.4 ppm |

| ¹³C NMR Spectroscopy | C=S carbon: ~169.00–169.10 ppm | - |

The substitution pattern on the purine ring can also significantly alter the tautomeric equilibrium. researchgate.net For example, the introduction of different substituents at the 6-position of the purine can change the relative populations of the N7-H and N9-H tautomers, which are in equilibrium with the thiol-thione forms. researchgate.net

Biochemical Pathways and Metabolic Interventions of 7h Purine 8 Thiol Analogs

Integration and Perturbation of Purine (B94841) Metabolic Pathways

Thiopurine analogs exploit the cell's own metabolic machinery to exert their effects. They are recognized by enzymes in both the de novo and salvage pathways of purine synthesis, leading to significant disruption of nucleotide homeostasis.

The purine salvage pathway, which recycles pre-formed purine bases from the breakdown of nucleic acids, is ironically essential for the activation of many thiopurine analogs. The key enzyme in this process is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). drugbank.comresearchgate.net This enzyme normally catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, IMP and GMP. Thiopurine analogs like 6-mercaptopurine (B1684380) are effective substrates for HGPRT, which converts the inactive base into its active nucleotide form, thioinosinic acid (TIMP). hmdb.cadrugbank.comresearchgate.net This activation step is critical; tumor cells that have lost HGPRT activity often show resistance to these drugs because they cannot convert the prodrug into its cytotoxic form. aacrjournals.org

The interaction is competitive, with the thiopurine analog vying with natural substrates like hypoxanthine and guanine for the enzyme's active site. drugbank.com This metabolic activation is a double-edged sword: it is required for the drug's therapeutic effect, but the resulting fraudulent nucleotides are the agents that disrupt downstream metabolic processes. aacrjournals.org

The perturbation of purine synthesis by thiopurine analogs has profound consequences for the cell. By inhibiting de novo synthesis and purine interconversions, these compounds lead to a significant depletion of the normal purine nucleotide pools (ATP and GTP). oncotarget.comresearchgate.net TIMP, the nucleotide analog of 6-MP, inhibits the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP), further disrupting the balance of nucleotide production. hmdb.cadrugbank.com

Furthermore, the metabolites of these analogs can be further phosphorylated to di- and triphosphate forms. aacrjournals.org For instance, 6-thioguanine (B1684491) nucleotides (TGNs) can be formed and subsequently incorporated into both RNA and DNA. nih.gov The incorporation of deoxythioguanosine into the DNA strand is considered a primary mechanism of cytotoxicity for many thiopurines. aacrjournals.org This event can trigger DNA damage responses and lead to cell death, particularly in rapidly proliferating cells that are actively synthesizing DNA. oncotarget.com The disruption of guanosine (B1672433) nucleotide homeostasis, in particular, appears to be a major contributor to the mechanism of action of thiopurines. researchgate.net

Role in Purine Salvage Pathways and Phosphoribosyltransferases (e.g., HGPRT).

Regulatory Roles in Cellular Processes (e.g., PurR Regulon in Microorganisms)

In microorganisms like Escherichia coli, the synthesis of purines is tightly controlled by the PurR regulon. The PurR protein acts as a repressor that binds to specific operator sites in the promoter regions of genes involved in purine biosynthesis, transport, and even related pathways like glycine (B1666218) cleavage. asm.orgresearchgate.net This binding is modulated by the presence of purine corepressors, such as hypoxanthine and guanine. researchgate.net

Thiopurine analogs can interact with this regulatory system. Studies have shown that E. coli mutants lacking a functional PurR protein (purR mutants) exhibit resistance to the toxic purine analog 6-mercaptopurine. nih.gov This suggests that the full expression of the purine biosynthetic pathway, which occurs in the absence of the PurR repressor, provides a mechanism to overcome the inhibitory effects of the drug. nih.gov The PurR binding site itself is a target for mutations that can confer resistance, indicating that the regulation of the purine pathway is a critical factor in the cellular response to these analogs. nih.gov Therefore, the PurR regulon plays a significant role in mediating the sensitivity of microorganisms to purine analogs.

Cross-Talk with Pyrimidine (B1678525) Metabolism and Other Biosynthetic Routes

The metabolic pathways for purine and pyrimidine biosynthesis are interconnected, primarily through the shared precursor 5-phosphoribosyl-1-pyrophosphate (PRPP). asm.org PRPP is a critical substrate for both pathways. Consequently, a significant disruption in one pathway can have ripple effects on the other.

Data Tables

Table 1: Inhibitory Activity of 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) on Xanthine (B1682287) Oxidase (XOD)

This table presents the kinetic parameters for the inhibition of Xanthine Oxidase by the 7H-Purine-8-thiol analog, AHMP, when using either the natural substrate (Xanthine) or the drug analog substrate (6-Mercaptopurine).

| Substrate for XOD | Inhibitor | IC₅₀ (μM) | Kᵢ (μM) | Kₘ of Substrate (μM) | Source |

|---|---|---|---|---|---|

| Xanthine | AHMP | 17.71 ± 0.29 | 5.78 ± 0.48 | 2.65 ± 0.02 | researchgate.netnih.gov |

| 6-Mercaptopurine | AHMP | 0.54 ± 0.01 | 0.96 ± 0.01 |

Table 2: Key Enzymes Targeted by Thiopurine Analogs

This table summarizes the primary enzyme targets of the widely studied thiopurine analog 6-Mercaptopurine (6-MP) and its metabolites.

| Enzyme | Pathway | Interaction with 6-MP or its Metabolites | Consequence | Source |

|---|---|---|---|---|

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Purine Salvage | Serves as a substrate for 6-MP | Activation of 6-MP to its nucleotide form (TIMP) | wikipedia.orgdrugbank.com |

| Glutamine-PRPP Amidotransferase | De Novo Purine Synthesis | Inhibited by 6-MP metabolites (TIMP, MTIMP) | Inhibition of the entire de novo synthesis pathway | wikipedia.orghmdb.ca |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Purine Interconversion | Inhibited by TIMP | Blocks conversion of IMP to GMP | hmdb.cadrugbank.com |

| Adenylosuccinate Synthetase | Purine Interconversion | Inhibited by TIMP | Blocks conversion of IMP to AMP | hmdb.cadrugbank.com |

Computational Chemistry and Theoretical Modeling of 7h Purine 8 Thiol Systems

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 7H-Purine-8-thiol and its derivatives, molecular docking is instrumental in understanding their interactions with protein targets. These studies can elucidate binding affinities and key interactions, providing insights into potential inhibitory mechanisms. researchgate.net For instance, docking studies on purine (B94841) derivatives have been used to understand their binding within the active site of enzymes like Aurora kinase. researchgate.net

The process involves docking the ligand (this compound) into the binding site of a target protein. The results can reveal crucial interactions such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein's active site. ptfarm.pl The thione group at position 8 is of particular interest as it can participate in hydrogen bonding and potentially chelate metal ions in ATP-binding pockets of kinases. vulcanchem.com It's important to consider that the tautomeric form of the molecule can significantly impact its binding interactions. ptfarm.pl

Table 1: Key Interactions of Purine Analogs in Protein Binding Sites

| Interacting Residue | Interaction Type | Significance in Binding |

| Aspartate (Asp) | Hydrogen Bond, Electrostatic | Often crucial for anchoring the ligand within the active site. |

| Arginine (Arg) | Hydrogen Bond, Electrostatic | Positively charged side chain can interact with electronegative atoms on the ligand. |

| Valine (Val) | Hydrophobic Interaction | Contributes to the overall binding affinity by interacting with nonpolar regions of the ligand. |

| Phenylalanine (Phe) | Hydrophobic Interaction | Aromatic ring can engage in pi-stacking or hydrophobic interactions. |

| Tyrosine (Tyr) | Hydrogen Bond, Hydrophobic | Can act as both a hydrogen bond donor/acceptor and participate in hydrophobic interactions. |

| This table is a generalized representation based on common interactions observed in purine analog-protein complexes. |

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. scispace.comwikipedia.orgchemeurope.com DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. scispace.comwikipedia.org These calculations can provide valuable information on various molecular properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net Analysis of the electron density distribution can reveal the most reactive sites for electrophilic and nucleophilic attacks. rsc.org For purines, positions 2, 6, and 8 are generally susceptible to nucleophilic attack, while positions 3 and 7 are prone to electrophilic attack. mdpi.com The thione group at position 8, with its electron-withdrawing nature, significantly influences the electronic properties and reactivity of the purine ring. vulcanchem.com

Table 2: DFT-Calculated Properties of Purine Systems

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Helps identify electrophilic and nucleophilic centers. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| This table outlines common properties calculated using DFT and their general significance. |

Conformational Analysis and Tautomeric Preference Prediction

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the existence of different tautomeric forms. ptfarm.plclockss.org Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. nih.govrsc.org

Purines, including this compound, can exist in several tautomeric forms due to the migration of a proton. clockss.orgnih.gov The primary tautomeric equilibrium for this compound is between the 7H and 9H forms, referring to the position of the hydrogen on the imidazole (B134444) ring. nih.govthieme-connect.de Additionally, thione-thiol tautomerism can occur at position 8, with the equilibrium between the C=S (thione) and C-SH (thiol) forms. ptfarm.pl Theoretical calculations have shown that for purines, the N7H and N9H tautomers are generally more stable than the N1H and N3H forms. mdpi.comnih.gov The relative stability of these tautomers can be influenced by the solvent and the presence of substituents. mdpi.com Quantum mechanical calculations are crucial for predicting the most stable tautomer in different environments, which is essential for understanding its biological function and interactions. thieme-connect.deosti.gov

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. acs.orgmdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. acs.org

For this compound, MD simulations can be used to assess the stability of the ligand-protein complex predicted by docking. mdpi.comresearchgate.net These simulations can reveal conformational changes in the protein upon ligand binding and identify key residues that maintain stable interactions. nih.gov By analyzing the trajectory, one can calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. acs.org MD simulations are also valuable for studying how the dynamic behavior of the system, including correlated motions of different protein regions, is affected by the presence of the inhibitor. acs.org

In Silico Screening and Lead Optimization Strategies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. semanticscholar.org For this compound, this could involve screening derivatives of the parent compound to find those with improved binding affinity and selectivity.

Once a "hit" compound is identified, lead optimization strategies are employed to improve its properties. frontiersin.org This is an iterative process involving chemical synthesis and biological testing, guided by computational methods. researchgate.net Structure-based drug design, which utilizes the 3D structure of the target protein, is a key component of lead optimization. semanticscholar.org By analyzing the docked pose of this compound or its analogs, medicinal chemists can identify positions on the molecule where modifications could enhance binding. frontiersin.org This might involve adding functional groups to form new interactions with the protein or altering the scaffold to improve its fit within the binding pocket. frontiersin.orgnih.gov The goal is to develop a lead compound with optimal potency, selectivity, and pharmacokinetic properties. researchgate.net

Future Perspectives and Advances in Drug Discovery Utilizing the 7h Purine 8 Thiol Scaffold

Rational Design and Synthesis of Next-Generation Therapeutics

The development of novel therapeutics based on the 7H-purine-8-thiol core is increasingly guided by rational design principles. This approach utilizes computational modeling and detailed knowledge of structure-activity relationships (SAR) to create compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netnih.gov Researchers are focused on synthesizing derivatives that can overcome the limitations of earlier purine (B94841) analogs, such as poor cellular uptake or rapid degradation. mdpi.com

Recent synthetic strategies have focused on various chemical modifications of the purine nucleus, including alkylation, amination, and condensation reactions, to generate diverse libraries of compounds for biological screening. researchgate.netrsc.org For instance, new series of 6,9-disubstituted purine analogs have been designed and synthesized, showing promising cytotoxic activities against various cancer cell lines. researchgate.net The synthesis of hybrid molecules, such as a bisubstrate inhibitor based on a thiolated nucleoside, demonstrates an advanced rational design approach. nih.gov In this study, a prototype compound was specifically designed to bridge the magnesium center and the nucleoside region within the catalytic domain of the adenylosuccinate synthetase (AdSS) enzyme. nih.gov The development of pyrazolopyrimidines, considered bioisosteres of purines, as inhibitors of targets like the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) further highlights the versatility of rational design in this chemical space. unife.itrsc.org

The table below summarizes examples of rationally designed purine derivatives and their observed activities.

| Compound Class | Modification Strategy | Target/Activity | Reference |

| 6,9-disubstituted purines | Substitution at C-6 with 4-substituted piperazine (B1678402) and at N-9 with 4-substituted benzyl. | Cytotoxic activity against Huh7, HCT116, and MCF7 cancer cell lines. | researchgate.net |

| Thiolated nucleoside hybrid | Hybrid bisubstrate design coupling a brominated peptide fragment to a thiolated nucleoside. | Designed to inhibit adenylosuccinate synthetase (AdSS). | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Synthesis of purine bioisosteres. | Inhibition of EGFR-TK. | rsc.org |

| 7H-purine-6-thiol derivatives | Condensation of 6-mercaptopurine (B1684380) with various aliphatic and aromatic halides. | Antimicrobial activities. | researchgate.net |

Development of Targeted Delivery Systems for this compound Derivatives

A significant challenge in cancer chemotherapy is the lack of specificity, which leads to systemic toxicity. mdpi.com Targeted drug delivery systems (DDS) are being developed to enhance the accumulation of therapeutic agents at the tumor site while minimizing exposure to healthy tissues. rsc.orgacs.org For thiol-containing purine derivatives like those based on the this compound scaffold, several innovative delivery strategies are under investigation.

One promising approach involves stimuli-responsive nanocarriers that release their payload in response to specific triggers within the tumor microenvironment, such as lower pH, higher temperature, or elevated levels of glutathione (B108866) (GSH). rsc.orgnih.gov The intracellular concentration of GSH in cancer cells is significantly higher (100-1000 times) than in the extracellular space, providing a sharp gradient for redox-responsive drug release. rsc.orgnih.gov Nanocarriers have been designed where thiol-containing drugs, such as the related compound 6-mercaptopurine (6-MP), are conjugated to a polymer scaffold via cleavable disulfide bonds. rsc.org These bonds are stable in circulation but are rapidly cleaved in the high-GSH environment inside cancer cells, releasing the active drug. rsc.orgacs.org

Another advanced strategy involves encapsulating active, phosphorylated forms of nucleoside analogs into nanogels. nih.gov This approach bypasses the need for intracellular activation by kinases, a common mechanism of drug resistance. nih.gov Targeted delivery can be further enhanced by decorating the surface of these nanocarriers with ligands, such as the LyP-1 peptide, that bind to receptors overexpressed on cancer cells. nih.gov

| Delivery System | Release Mechanism | Drug Example | Key Feature | Reference |

| Magnetic Nanocarriers | pH, Thermo, and Redox (GSH) responsive | 6-Mercaptopurine (6-MP) | Multi-stimuli responsiveness for targeted release in tumor tissue. | rsc.org |

| Coordination Polymers | Redox (GSH) responsive | 6-Mercaptopurine (6-MP) | Coordination of the thiol group to a hyaluronic acid-dopamine-copper polymer. | mdpi.com |

| Biodegradable Nanogels | Cellular uptake and release | Gemcitabine triphosphate (dFdCTP) | Overcomes resistance by delivering the active phosphorylated drug form. | nih.gov |

| Polymer-Drug Conjugates | Cleavage of linkers in the cell | Thiol-containing drugs | Covalent attachment to polymers like PEG via environment-sensitive linkers. | acs.org |

Strategies for Overcoming Drug Resistance in Clinical Applications

The clinical efficacy of purine analogs is often limited by the development of drug resistance. dev.to Resistance can arise from various mechanisms, including impaired drug transport into the cell, decreased activation of the drug by cellular kinases, or increased drug efflux by transporters like P-glycoprotein (P-gp). nih.govnih.gov Several strategies are being pursued to overcome these challenges for therapies utilizing the this compound scaffold and related compounds.

One major cause of resistance to thiopurines like 6-mercaptopurine (6-MP) is the genetic disruption of their metabolism. mdpi.com For example, activating mutations in the NT5C2 gene, which encodes a nucleotidase that inactivates the active metabolites of 6-MP, are found in a significant percentage of relapsed T-cell acute lymphoblastic leukemia (T-ALL). mdpi.com A key strategy, therefore, is the development of inhibitors against such metabolic enzymes to restore drug sensitivity.

Another approach is to bypass the resistance mechanism altogether. As mentioned previously, delivering the pre-activated triphosphate form of a nucleoside analog via nanocarriers can effectively circumvent resistance due to deficiencies in nucleoside transporters or activating kinases. nih.gov Studies have shown this method can reduce the drug resistance index by several hundred-fold in resistant cancer cell lines. nih.gov

Furthermore, some purine analogs themselves can act as multidrug resistance (MDR) modulators. core.ac.uknih.gov Compounds such as sulfinosine (B54395) and 8-Cl-cAMP have been shown to sensitize MDR cells to other chemotherapeutics like doxorubicin (B1662922), partly by decreasing the expression of the mdr1 gene which codes for P-gp. core.ac.uknih.gov The design of new purine derivatives that directly inhibit P-gp efflux pump activity is also an active area of research. nih.gov

| Resistance Mechanism | Overcoming Strategy | Example Compound/Method | Reference |

| Increased drug inactivation (e.g., NT5C2 mutation) | Inhibition of the inactivating enzyme. | Development of NT5C2 inhibitors. | mdpi.com |

| Deficient drug activation (kinase deficiency) | Bypassing the need for kinase activation. | Nanodelivery of active triphosphates of nucleoside analogs. | nih.gov |

| Deficient drug transport | Bypassing nucleoside transporters. | Nanodelivery of active triphosphates of nucleoside analogs. | nih.gov |

| Increased drug efflux (P-glycoprotein) | Inhibition of efflux pumps or their expression. | Purine analogs like Sulfinosine and 8-Cl-cAMP. | nih.govnih.gov |

Combination Therapy Approaches for Enhanced Efficacy

Combining purine analogs with other therapeutic agents is a powerful strategy to enhance efficacy, overcome resistance, and reduce toxicity. google.comcymitquimica.com The rationale behind combination therapy is to target multiple, often complementary, cellular pathways simultaneously, making it more difficult for cancer cells to survive and develop resistance. nih.gov

Purine derivatives have been shown to work synergistically with a range of conventional chemotherapeutics. For example, the purine analogs sulfinosine and 8-Cl-cAMP enhance the cytotoxic effects of doxorubicin in both sensitive and multidrug-resistant lung cancer cell lines. nih.gov Similarly, experimental models have demonstrated that inhibiting protein kinase B (PKB) with purine-based inhibitors can make cancer cells significantly more responsive to standard cytostatics. google.com

Combination therapy is the standard of care for many hematological malignancies where thiopurines are used. mdpi.com For instance, the treatment of acute lymphocytic leukemia often involves 6-mercaptopurine as part of a multi-agent regimen. nih.gov Future approaches may involve combining this compound derivatives with targeted agents, such as inhibitors of signaling pathways (e.g., PKB or PKA inhibitors) or radiotherapy, to achieve synergistic effects. google.com The use of purine analogs in conjunction with MDR modulators like verapamil (B1683045) has also shown promise in enhancing cell growth inhibition in resistant cell lines. nih.gov

| Combination Agent | Purine Analog/Derivative | Rationale/Effect | Reference |

| Doxorubicin | Sulfinosine, 8-Cl-cAMP | Synergistic growth inhibition; sensitization of resistant cells. | nih.gov |

| Verapamil | Sulfinosine, 8-Cl-cAMP | Synergistic growth inhibition in resistant cell lines. | nih.gov |

| Vincristine (B1662923) | Novel purine analogs | Reversal of vincristine resistance in vivo. | nih.gov |

| Standard Cytostatics | PKB Inhibitors (Purine-based) | Increased sensitivity of tumor cells to chemotherapy. | google.com |

| Radiation/Chemotherapy | PKA Inhibitors (Purine-based) | Increased sensitivity of tumor cells to treatment. | google.com |

Applications in Chemical Biology and as Molecular Probes

Beyond their direct therapeutic potential, derivatives of the this compound scaffold are valuable tools in chemical biology for dissecting cellular pathways and identifying new drug targets. rsc.org The thiol group is particularly useful as it is a good nucleophile and can form specific linkages, making it an excellent handle for creating molecular probes. nih.govacs.org

Thiol-containing purine derivatives can be used to design affinity-based probes to isolate and identify their protein targets. By immobilizing a purine analog on a solid support, researchers can perform pull-down assays from cell lysates to capture binding partners, providing insights into the compound's mechanism of action.

Furthermore, these compounds are used to create probes for studying enzyme function. A rationally designed hybrid molecule based on a thiolated nucleoside was developed to probe the catalytic domain of the AdSS enzyme. nih.gov The thiol group's reactivity also allows for its conjugation to fluorescent dyes or biotin (B1667282) tags, enabling the visualization of the compound's subcellular localization or its interaction with specific biomolecules. The synthesis of oligonucleotides bearing thiol-reactive linkers, which can then be conjugated to molecules like purine analogs, provides powerful tools for studying nucleic acid biology and developing new therapeutic modalities. acs.org The unique chemical properties of thiols, such as their role in redox biology and metal chelation, open up further avenues for designing probes to study oxidative stress and metal ion homeostasis. nih.gov

Q & A

Basic: What are the critical safety protocols for handling 7H-Purine-8-thiol in laboratory settings?

Methodological Answer:

When handling this compound, adhere to the following safety measures:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods or local exhaust ventilation are operational to minimize inhalation risks .

- Spill Management: Avoid dust formation; use inert absorbents (e.g., vermiculite) for containment. Dispose of contaminated materials as hazardous waste .

- Storage: Store in a cool, dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Ensure containers are tightly sealed and labeled with GHS hazard symbols (acute toxicity, skin irritation) .

Basic: What experimental methods are recommended for synthesizing and characterizing this compound derivatives?

Methodological Answer:

Synthesis:

- Nucleophilic Substitution: React purine precursors with thiolating agents (e.g., Lawesson’s reagent) under anhydrous conditions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Characterization:

- Spectroscopy: Confirm structure via H/C NMR (e.g., thiomethyl protons at δ 2.1–2.3 ppm) and IR spectroscopy (S-H stretch ~2550 cm) .

- Mass Spectrometry: Validate molecular weight using ESI-MS or MALDI-TOF .

Advanced: How can researchers resolve contradictory data in studies on this compound’s biological activity?

Methodological Answer:

Contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) require:

- Empirical Falsification: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables. Use orthogonal assays (e.g., fluorometric and colorimetric tests) to cross-validate results .

- Contextual Analysis: Account for cell-line specificity (e.g., HeLa vs. HEK293) and metabolic differences. For example, discrepancies in IC values may arise from varying intracellular glutathione levels affecting thiol reactivity .

Advanced: What strategies optimize the regioselectivity of this compound in nucleophilic reactions?

Methodological Answer:

To enhance regioselectivity at the 8-thiol position:

- Solvent Effects: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and direct nucleophilic attack to the electron-deficient C8 position .

- Catalytic Control: Employ transition-metal catalysts (e.g., Pd/Cu) to mediate cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids selectively modifies the C2/C6 positions, leaving C8-thiol intact for further functionalization .

- Computational Modeling: Apply DFT calculations to predict reactive sites and optimize reaction pathways (e.g., Fukui indices for electrophilicity) .

Advanced: How does this compound interact with nucleotide-binding enzymes, and how can this be experimentally validated?

Methodological Answer:

Mechanistic Insights:

- Enzyme Inhibition: The thiol group acts as a competitive inhibitor by binding to catalytic cysteine residues (e.g., in purine nucleoside phosphorylase). Validate via kinetic assays measuring values under varying substrate concentrations .

- Structural Analysis: Use X-ray crystallography or cryo-EM to resolve binding modes. For example, co-crystallize this compound with human adenosine deaminase to map active-site interactions .

Validation Workflow:

Fluorescence Quenching: Monitor tryptophan fluorescence changes in enzyme-thiol complexes to infer binding affinity.

Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .

Basic: What are the best practices for analyzing degradation products of this compound under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at pH 3–10 (37°C, 72 hours) and analyze via HPLC-DAD. Use a C18 column with 0.1% formic acid/acetonitrile gradient to separate degradation byproducts (e.g., oxidized disulfides or hydrolyzed purines) .

- Kinetic Modeling: Apply first-order decay models to predict shelf-life. For example, pH 7.4 buffers may show faster degradation due to thiol-disulfide exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro